
Benzene, 1-methoxy-4-(1-octynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methoxy-4-(1-octynyl)- is an organic compound with the molecular formula C15H20O It is a derivative of benzene, where a methoxy group and an octynyl group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methoxy-4-(1-octynyl)- typically involves the alkylation of anisole (methoxybenzene) with an octynyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the anisole, followed by the addition of the octynyl halide to form the desired product.
Industrial Production Methods: While specific industrial production methods for Benzene, 1-methoxy-4-(1-octynyl)- are not well-documented, the general approach would involve large-scale alkylation reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: Benzene, 1-methoxy-4-(1-octynyl)- can undergo oxidation reactions, particularly at the benzylic position, to form carboxylic acids or other oxidized products.
Reduction: The compound can be reduced to form saturated derivatives, such as converting the octynyl group to an octyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where the methoxy group acts as an activating group, making the ring more reactive towards electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 1-methoxy-4-(1-octyl)benzene.
Substitution: Formation of brominated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-methoxy-4-(1-octynyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzene, 1-methoxy-4-(1-octynyl)- involves its interaction with various molecular targets. The methoxy group can donate electron density to the benzene ring, enhancing its reactivity towards electrophiles. The octynyl group can participate in hydrophobic interactions and potentially disrupt biological membranes or proteins. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Benzene, 1-methoxy-4-(1-propenyl)-: Similar structure with a propenyl group instead of an octynyl group.
Benzene, 1-ethynyl-4-methoxy-: Contains an ethynyl group instead of an octynyl group.
Benzene, 1-methoxy-4-(1-methylpropyl)-: Features a methylpropyl group in place of the octynyl group.
Uniqueness: Benzene, 1-methoxy-4-(1-octynyl)- is unique due to the presence of the long octynyl chain, which imparts distinct hydrophobic properties and potential for specific interactions in chemical and biological systems. This differentiates it from other similar compounds with shorter or different alkyl chains.
Eigenschaften
CAS-Nummer |
144493-14-1 |
|---|---|
Molekularformel |
C15H20O |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
1-methoxy-4-oct-1-ynylbenzene |
InChI |
InChI=1S/C15H20O/c1-3-4-5-6-7-8-9-14-10-12-15(16-2)13-11-14/h10-13H,3-7H2,1-2H3 |
InChI-Schlüssel |
MFQXFMNWNCRTIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


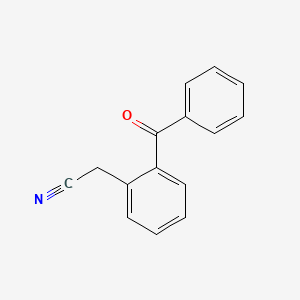
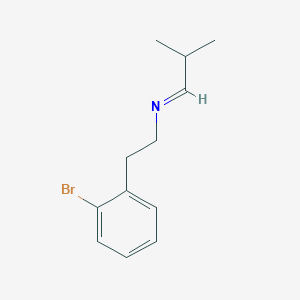

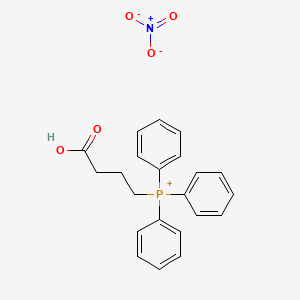
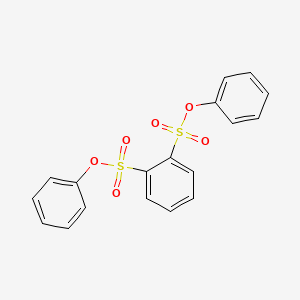
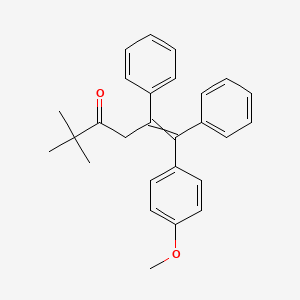
![5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one](/img/structure/B12552663.png)
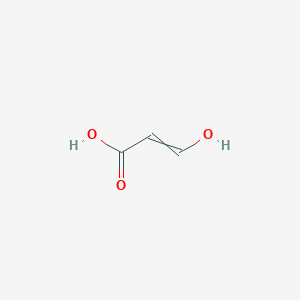
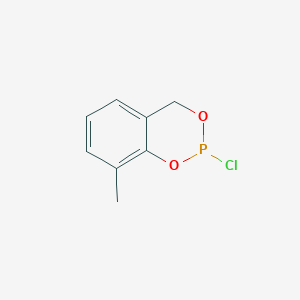
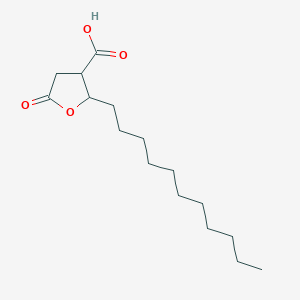
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B12552717.png)

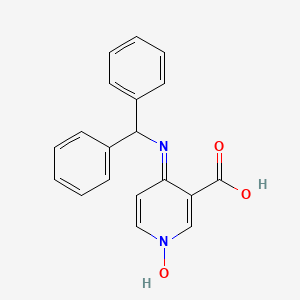
![Acetic acid, 2,2'-[methylenebis[(4-chloro-2,1-phenylene)oxy]]bis-](/img/structure/B12552722.png)
